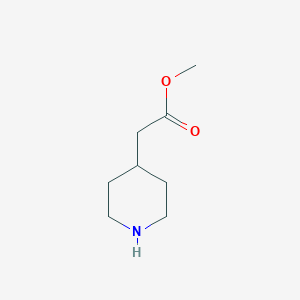

Methyl 4-piperidineacetate

Overview

Description

Methyl 4-piperidineacetate (MPA) is an organic compound that is widely used in laboratory experiments. It is a white, crystalline solid with a melting point of 155°C and a molecular weight of 145.16 g/mol. MPA is a versatile compound that can be used in a variety of applications, such as synthesis, scientific research, and mechanism of action studies.

Scientific Research Applications

Synthesis and Reactivity : Methyl 4-piperidineacetate has been used in the synthesis of various compounds. For instance, Naito, Dohmori, and Kotake (1964) reported its use in the synthesis of methyl alpha-phenyl-2- and 4-piperidineacetate through the rearrangement of sulfonamide derivatives (T. Naito, R. Dohmori, & T. Kotake, 1964).

Pharmacological Studies : It has been studied for its pharmacological properties. For example, Okamoto et al. (1981) synthesized stereoisomers of 4-methyl-1-[N2-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid, evaluating their inhibitory effect on thrombin (S. Okamoto et al., 1981).

Metabolism Studies : Egger, Bartlett, Dreyfuss, and Karliner (1981) explored the metabolism of methylphenidate in dogs and rats, identifying this compound as a primary metabolite (H. Egger et al., 1981).

Energy Expenditure and Obesity Research : Massicot, Ricquier, Godfroid, and Apfelbaum (1985) investigated the thermogenic effect of a compound related to this compound, N-methyl 3-hydroxymethyl piperidine, in rats, finding it increases energy expenditure (F. Massicot et al., 1985).

Antimycobacterial Properties : Kumar, Perumal, Senthilkumar, Yogeeswari, and Sriram (2008) described the synthesis of spiro-piperidin-4-ones and their evaluation against Mycobacterium tuberculosis, showcasing the antimycobacterial potential of compounds derived from this compound (R. Kumar et al., 2008).

Development of Antisecretory Agents : Scott, Jacoby, Mills, Bonfilio, and Rasmussen (1983) reported the development of gastric antisecretory agents based on 4-(diphenylmethyl)-1-[(imino)methyl]piperidines, indicating its potential in treating peptic ulcer disease (M. Scott et al., 1983).

Inhibition of Macrophage Activation : Takeiri, Tachibana, Kaneda, Ito, Ishikawa, Nishiyama, Goto, Yamashita, Shibasaki, Hirokata, Ozaki, Todo, and Umezawa (2011) discovered a novel piperidine compound, DTCM-glutarimide, that inhibits macrophage activation and suppresses graft rejection (M. Takeiri et al., 2011).

Safety and Hazards

Future Directions

Piperidine derivatives, including Methyl 4-piperidineacetate, continue to be a focus of research due to their wide range of biological activities and their role in the synthesis of various pharmaceuticals . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and designing more potent derivatives .

Mechanism of Action

Methyl 4-piperidineacetate, also known as methyl 2-(piperidin-4-yl)acetate, is a compound of interest in the field of drug discovery due to its potential therapeutic effects on the central nervous system . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Piperidine derivatives, which include this compound, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some piperidine derivatives have been found to inhibit the reuptake of norepinephrine and dopamine, thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .

Biochemical Pathways

Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (15721) and molecular formula (C8H15NO2) suggest that it may have favorable pharmacokinetic properties .

Result of Action

Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the compound should be stored at 2-8°c and protected from light to maintain its stability .

properties

IUPAC Name |

methyl 2-piperidin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)6-7-2-4-9-5-3-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUIHMBRJVKANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363927 | |

| Record name | Methyl 4-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168986-49-0 | |

| Record name | Methyl 4-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 168986-49-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research highlights Methyl 4-piperidineacetate as a major component of Punica granatum ethanolic extract. What is known about how this compound might contribute to the larvicidal and repellent effects observed against mosquitoes?

A1: While the research identifies this compound as a main component in the Punica granatum extract, it does not directly investigate the specific mechanism of action of this compound on mosquitoes. [] Further research is needed to understand if this compound is solely responsible for the observed effects or if it acts synergistically with other components of the extract. Studies focusing on the interaction of this compound with mosquito larval and adult targets, such as neurological receptors or developmental pathways, could elucidate its role in larvicidal and repellent activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tris[4-(tridecafluorohexyl)phenyl]phosphine](/img/structure/B67816.png)

![2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone](/img/structure/B67823.png)

![Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67826.png)